molecular formula C13H11ClO B13052008 5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL

5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL

Cat. No.: B13052008
M. Wt: 218.68 g/mol
InChI Key: HOMYIVYPTCQICL-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position on the biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, making it a versatile scaffold in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine and hydroxyl groups allows for versatile modifications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

4-chloro-5-methyl-2-phenylphenol

InChI

InChI=1S/C13H11ClO/c1-9-7-13(15)11(8-12(9)14)10-5-3-2-4-6-10/h2-8,15H,1H3

InChI Key

HOMYIVYPTCQICL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=CC=CC=C2)O

Origin of Product

United States

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